1-(9H-carbazol-9-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol
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Overview
Description
1-(9H-carbazol-9-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol is a complex organic compound that features a carbazole moiety linked to a chlorinated dimethylphenoxy group via a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole nucleus can be synthesized through the cyclization of biphenylamine derivatives under acidic conditions.
Introduction of the Propanol Chain: The propanol chain can be introduced via a nucleophilic substitution reaction, where an appropriate halogenated propanol derivative reacts with the carbazole nucleus.
Attachment of the Chlorinated Dimethylphenoxy Group: This step involves the reaction of the intermediate with 4-chloro-3,5-dimethylphenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the carbazole or phenoxy groups.
Substitution: Halogen atoms in the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced carbazole or phenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)propan-2-ol: Similar structure but lacks the dimethyl groups on the phenoxy ring.
1-(9H-carbazol-9-yl)-3-(4-methylphenoxy)propan-2-ol: Similar structure but has a methyl group instead of a chlorine atom on the phenoxy ring.
Uniqueness
1-(9H-carbazol-9-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol is unique due to the presence of both chlorine and dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-carbazol-9-yl-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO2/c1-15-11-18(12-16(2)23(15)24)27-14-17(26)13-25-21-9-5-3-7-19(21)20-8-4-6-10-22(20)25/h3-12,17,26H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPYRFHINKFTTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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